Benzyl (1-benzylpiperidin-3-yl)carbamate
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Overview
Description
Benzyl (1-benzylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-benzylpiperidin-3-yl)carbamate typically involves the reaction of benzylamine with piperidine derivatives. One common method includes the use of benzyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-benzylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines .
Scientific Research Applications
Benzyl (1-benzylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-benzylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A similar compound with a tert-butyl group instead of a benzyl group.
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: The enantiomer of the ®-tert-butyl derivative.
Uniqueness
Benzyl (1-benzylpiperidin-3-yl)carbamate is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
931411-88-0 |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl N-(1-benzylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)21-19-12-7-13-22(15-19)14-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23) |
InChI Key |
KMIYYGARLIZKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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